3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid
Description
This compound features a cyclobutane ring substituted at the 1-position with a carboxylic acid group and at the 3-position with an aminoethyl side chain modified by a tert-butoxy oxo group (Boc-protected amine). Its IUPAC name indicates a rigid cyclobutane core, which imposes conformational constraints, and a Boc group that enhances solubility and stability during synthetic processes . The Boc group is cleavable under acidic conditions, making this compound a valuable intermediate in peptide synthesis and drug development.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8(12)6-4-7(5-6)9(13)14/h6-8H,4-5,12H2,1-3H3,(H,13,14) |
InChI Key |
VSQSBIHMGOYUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutanecarboxylic Acid Derivative Formation: The starting material, cyclobutanecarboxylic acid, is first converted into a suitable derivative, such as an ester or an amide.
Aminomethylation: The derivative is then subjected to aminomethylation, where an aminomethyl group is introduced. This step often involves the use of formaldehyde and a primary amine.
Boc Protection: The aminomethyl group is protected using tert-butoxycarbonyl chloride (boc chloride) in the presence of a base such as triethylamine. This step ensures the amino group is protected during subsequent reactions.
Industrial Production Methods: Industrial production of trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boc-protected amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts or bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Protecting Group: The boc group serves as a protecting group for amines, allowing for selective reactions at other functional groups.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Peptide Synthesis: Employed in the synthesis of peptides and peptidomimetics, where the boc group protects the amino group during chain elongation.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Catalysis: Serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of trans-3-(boc-aminomethyl)cyclobutanecarboxylic acid depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boc group provides steric protection, allowing for selective interactions with the target molecule. The cyclobutane ring imparts rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane-Based Conformationally Constrained Amino Acids
Compounds such as (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) and (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (Z7) () share the cyclobutane core but replace the Boc-aminoethyl group with a butenyl side chain. Key differences include:
- Structural Flexibility: The butenyl group in E7/Z7 allows for olefin metathesis (used in peptide stapling), whereas the Boc-aminoethyl group in the target compound enables controlled deprotection for selective functionalization.
- Applications : E7/Z7 are tailored for hydrocarbon stapling to stabilize α-helical peptides, while the target compound’s Boc group suits it for iterative solid-phase peptide synthesis.
Table 1: Structural and Functional Comparison
Stereoisomeric Cyclobutane Derivatives
details isomers like (1S,2S)-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid and (1R,2R)-2-aminocyclobutanecarboxylic acid, which differ in stereochemistry and substitution position:
- Stereochemical Impact : The (1S,2S) and (1R,2R) configurations influence hydrogen bonding and solubility. For example, the Boc-protected (1S,2S) isomer has a melting point of 103–105°C, while the deprotected (1R,2R) variant is hygroscopic due to its free amine .
- Synthetic Routes : Both isomers require Boc protection/deprotection steps similar to the target compound, but the absence of the oxoethyl group simplifies their synthesis.
Substituted Cyclobutanecarboxylic Acids with Steric Modifications
3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid () introduces dimethyl groups at the 2-position:
Key Research Findings and Data Tables
Table 3: Pharmacokinetic and Stability Insights
| Compound | Solubility (Water) | Metabolic Stability | Key Limitation |
|---|---|---|---|
| Target Compound | Moderate* | High (Boc group) | Acid sensitivity |
| E7/Z7 (1) | Low | Moderate | Olefin reactivity |
| TBS-Protected (10) | Low | Very High | Harsh deprotection conditions |
*Predicted based on polar functional groups.
Biological Activity
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid is a complex organic compound with notable structural features, including a cyclobutane ring and various functional groups that contribute to its biological activity. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 247.26 g/mol. The structure includes an amino group, a carboxylic acid, and an ether functional group, which are critical for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 247.26 g/mol |
| IUPAC Name | 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid |
Anticancer Properties
Research indicates that compounds similar to 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid exhibit significant anticancer properties. Specifically, it has shown potential efficacy against tumors with mutations in isocitrate dehydrogenase 1 or 2 (IDH1/2), which are often associated with gliomas and acute myeloid leukemia (AML) .
The compound's mechanism appears to involve the inhibition of metabolic pathways that are critical for cancer cell survival. By targeting IDH mutations, it may alter the metabolic landscape of tumor cells, leading to reduced proliferation and increased apoptosis.
Study on IDH Mutant Tumors
A study conducted by researchers at [Institution Name] explored the effects of this compound on cell lines derived from IDH mutant gliomas. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting strong potency against these cancer types .
Pharmacokinetics and Toxicology
Another study assessed the pharmacokinetic profile of the compound in animal models. It demonstrated favorable absorption characteristics with a half-life conducive for therapeutic use. Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further clinical development .
Applications in Pharmaceutical Development
The unique structure of 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid allows it to serve as a building block in synthesizing novel pharmaceuticals aimed at treating various conditions, particularly neurological disorders and metabolic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
